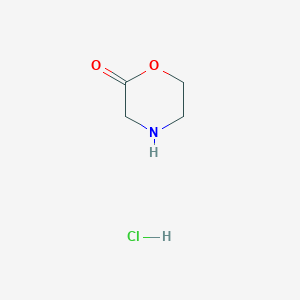

2-Morpholinone hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8ClNO2 |

|---|---|

Molecular Weight |

137.56 g/mol |

IUPAC Name |

morpholin-2-one;hydrochloride |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4-3-5-1-2-7-4;/h5H,1-3H2;1H |

InChI Key |

NFDAKOOFLCNLJC-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)CN1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Pathways for 2-Morpholinone Hydrochloride: An In-Depth Technical Guide

Executive Summary

2-Morpholinone hydrochloride (CAS: 3342-67-4) is a critical heterocyclic building block in medicinal chemistry, distinct from its ether analogue, morpholine. Structurally, it is a six-membered lactone ring containing a secondary amine. This compound serves as a versatile scaffold for peptidomimetics, enzyme inhibitors, and chiral auxiliaries.

The synthesis of 2-morpholinone presents a unique challenge: the free base is thermodynamically unstable and prone to rapid hydrolysis (reverting to the open-chain amino acid) or intermolecular polymerization. Consequently, the hydrochloride salt is the requisite form for isolation, storage, and subsequent derivatization.

This guide delineates the two primary synthetic strategies:

-

The Classical Condensation Route (Primary): Acid-catalyzed intramolecular cyclization of N-(2-hydroxyethyl)glycine.

-

The Oxidative Dehydrogenation Route (Alternative): Catalytic oxidation of diethanolamine (DEA).

Strategic Analysis of Synthetic Routes

The selection of a pathway depends on scale, available equipment, and purity requirements.

| Feature | Route A: Cyclization of N-(2-hydroxyethyl)glycine | Route B: Oxidative Dehydrogenation of DEA |

| Mechanism | Intramolecular Esterification (Lactonization) | Catalytic Dehydrogenation / Oxidation |

| Precursors | Ethanolamine + Chloroacetic Acid (or Glycine derivative) | Diethanolamine (DEA) |

| Reagents | Thionyl Chloride ( | Cu/Cr Catalysts, Noble Metals (Pd/Pt) |

| Conditions | Moderate temperature, Moisture-sensitive | High temperature ( |

| Selectivity | High (Regioselective) | Moderate (Risk of ether formation) |

| Suitability | High (Lab to Pilot Scale) | Low (Industrial Bulk Commodity only) |

Pathway Visualization[1]

Figure 1: Comparative synthetic pathways. The Cyclization route (bottom) is preferred for high-purity hydrochloride salt synthesis.

Primary Protocol: Cyclization of N-(2-hydroxyethyl)glycine

This is the industry-standard approach for laboratory and pilot-scale synthesis. It relies on the acid-catalyzed dehydration of the amino-alcohol-acid precursor. The use of Thionyl Chloride (

Precursor Preparation (If not commercially sourced)

If N-(2-hydroxyethyl)glycine is not available, it is synthesized via the alkylation of ethanolamine:

Detailed Workflow: Lactonization to 2-Morpholinone HCl

Safety Note: Thionyl chloride is corrosive and releases toxic

Reagents & Materials

-

Substrate: N-(2-hydroxyethyl)glycine (1.0 eq)

-

Reagent: Thionyl Chloride (

) (1.5 - 2.0 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or 1,4-Dioxane (dry).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Suspension: In a dry 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar, suspend N-(2-hydroxyethyl)glycine (10.0 g, 84 mmol) in anhydrous DCM (100 mL).

-

Activation: Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride (12.2 mL, 168 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; control the addition rate to prevent solvent boil-over.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stabilized, heat the mixture to reflux (approx. 40°C for DCM) for 4–6 hours.

-

Observation: The suspension will initially clear as the intermediate acid chloride/sulfite forms, followed by the precipitation of the product as the hydrochloride salt.

-

-

Completion: Monitor the evolution of gas (

). The reaction is typically complete when gas evolution ceases and a heavy white precipitate is observed. -

Isolation: Cool the mixture to 0°C to maximize precipitation. Filter the white solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption.

-

Purification: Wash the filter cake with cold, dry DCM (

) to remove residual thionyl chloride. -

Drying: Dry the solid in a vacuum desiccator over

or KOH pellets to remove trace acid.-

Yield Expectation: 85–95%

-

Appearance: White, hygroscopic crystalline powder.[1]

-

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Moisture Control | < 0.1% Water | Water hydrolyzes the lactone ring back to the open-chain acid. |

| Temperature | Reflux ( | Sufficient energy to drive cyclization; too high causes charring/polymerization. |

| Stoichiometry | Excess | Ensures complete water removal and HCl salt formation. |

Alternative Route: Oxidative Dehydrogenation (Contextual)

While less common for direct HCl salt synthesis, the oxidative dehydrogenation of diethanolamine (DEA) is relevant for understanding industrial morpholine production.

Why this is difficult: Direct dehydration of DEA typically yields Morpholine (the ether, C4H9NO), not 2-Morpholinone. To get the lactone, one alcohol arm must be oxidized to a carboxylic acid before cyclization. This requires selective oxidation catalysts (e.g., Cu/ZrO2 or enzymatic methods) which are often low-yielding compared to the amino-acid cyclization route.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 2-Morpholinone HCl, the following analytical signatures must be verified.

Proton NMR ( H-NMR)

-

Solvent: DMSO-

(Avoid -

Key Signals:

- ppm (s, 2H): Protons adjacent to the carbonyl (C3).

- ppm (t, 2H): Protons adjacent to the ester oxygen (C5).

- ppm (t, 2H): Protons adjacent to the nitrogen (C6).

-

ppm (br s): Ammonium protons (

Infrared Spectroscopy (FT-IR)

-

Carbonyl Stretch (

): Strong band at 1730–1750 cm⁻¹ (Characteristic of lactones; esters usually appear lower, but ring strain increases frequency). -

Amine Salt: Broad absorptions around 2800–3000 cm⁻¹.

Stability Check

Dissolve a small sample in water and monitor pH.

-

Initial: Acidic (due to HCl).[2]

-

Over time: The pH may drift as the lactone hydrolyzes to N-(2-hydroxyethyl)glycine (zwitterionic buffering), confirming the identity of the labile lactone species.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | High solubility in solvent; Moisture presence. | Switch to a less polar solvent (e.g., Ether/Dioxane mix). Ensure system is strictly anhydrous. |

| Sticky/Gummy Product | Incomplete removal of | Triturate the gum with anhydrous diethyl ether to induce crystallization. |

| NMR shows open chain | Hydrolysis during NMR prep. | Use strictly dry DMSO- |

| Melting Point Depression | Residual solvent or hydrolysis. | Vacuum dry at 40°C for 12 hours. Store in a desiccator. |

References

-

Leuckart-Wallach Reaction & Morpholine Derivatives: Source: ResearchGate. Synthesis and characterization of 2-arylmorpholine hydrochloride. URL:[Link]

-

Thionyl Chloride Mediated Cyclization: Source: Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. URL:[Link]

-

Lactone Synthesis Methodologies: Source: Organic Chemistry Portal. Lactone Synthesis. URL:[Link]

-

Salt Stability and Polymorphism: Source: National Institutes of Health (NIH). Hydrochloride vs Base: The Guide to API Forms. URL:[Link]

-

Precursor Properties (N-(2-Hydroxyethyl)glycine): Source: PubChem.[3][4] N-(2-Hydroxyethyl)glycine Compound Summary. URL:[Link]

Sources

- 1. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. N-(2-Hydroxyethyl)glycine | C4H9NO3 | CID 225935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Re-evaluating 2-Morpholinone Hydrochloride as a Bioactive Agent

To the Researcher, Scientist, and Drug Development Professional,

The request for an in-depth technical guide on the mechanism of action of 2-Morpholinone hydrochloride has led to a thorough investigation of the existing scientific literature. The results of this comprehensive search, however, necessitate a shift in perspective. The available evidence does not characterize 2-Morpholinone hydrochloride as a pharmacologically active agent with a studied biological mechanism. Instead, the scientific and patent literature consistently identifies it as a chemical intermediate—a foundational building block used in the synthesis of more complex molecules.[1][2]

Therefore, this document will not present a hypothetical or unsubstantiated mechanism of action. To do so would compromise scientific integrity. Instead, this guide has been structured to provide a scientifically grounded overview of the broader chemical family to which this compound belongs—morpholines—and to clarify the actual role of 2-Morpholinone hydrochloride in the context of medicinal chemistry, particularly in the development of drugs targeting the Central Nervous System (CNS).

We will explore the well-documented importance of the morpholine scaffold in drug design, its contribution to the physicochemical and pharmacokinetic properties of CNS-active compounds, and its role as a versatile pharmacophore.[3][4][5][6][7] This guide will serve as a valuable resource by providing a clear, evidence-based understanding of why morpholine-containing structures are of high interest in drug discovery, thereby contextualizing the synthetic utility of reagents like 2-Morpholinone hydrochloride.

Our commitment is to technical accuracy and field-proven insights. This guide proceeds with that commitment at its core, providing a trustworthy and authoritative perspective on the topic as reflected in the current state of scientific knowledge.

A Technical Guide to the Morpholine Scaffold in CNS Drug Discovery: Contextualizing the Role of 2-Morpholinone Hydrochloride

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[8] This unique combination imparts a set of advantageous physicochemical properties that medicinal chemists frequently exploit.[6] In drug design, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets. The morpholine moiety has earned this distinction, appearing in numerous approved drugs and experimental bioactive molecules.[6][7]

Key properties endowed by the morpholine ring include:

-

Modulation of Physicochemical Properties: The presence of a weakly basic nitrogen atom and an oxygen atom allows the ring to engage in both lipophilic and hydrophilic interactions. This balance is crucial for optimizing a drug candidate's solubility, permeability, and overall pharmacokinetic/pharmacodynamic (PK/PD) profile.[3][4][5]

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the half-life and bioavailability of a drug.

-

Blood-Brain Barrier (BBB) Permeability: For CNS drug discovery, achieving sufficient BBB penetration is a major challenge. The specific conformational and physicochemical properties of the morpholine ring can improve a molecule's ability to cross this selective barrier.[3][4][5]

The hydrochloride salt form, as in 2-Morpholinone hydrochloride, is typically used to improve the stability and water solubility of the parent amine-containing compound for easier handling and formulation.[8]

Role of Morpholine-Containing Compounds in the Central Nervous System

The morpholine scaffold is a recurring feature in drugs targeting the CNS. Its utility stems from its ability to act in several distinct capacities.[3][4][5]

-

Pharmacophore Component: In many CNS-active compounds, the morpholine ring is an integral part of the pharmacophore, meaning it is directly involved in binding to the biological target (e.g., a receptor or enzyme) and eliciting a biological response.[6]

-

Structural Scaffold: It can serve as a rigid scaffold that correctly orients other critical chemical groups (appendages) for optimal interaction with a target.[3][4][5]

-

PK/PD Modulator: By altering the overall properties of a molecule, the morpholine moiety can enhance potency and improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3][4][5]

Morpholine derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7] In the context of the CNS, they are found in molecules developed for mood disorders, pain, and neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4]

2-Morpholinone Hydrochloride: A Synthetic Intermediate

The primary and well-documented role of 2-Morpholinone hydrochloride is that of a pharmaceutical intermediate .[1] This means it is a starting material or a building block in a multi-step chemical synthesis.[1][2][9][10] There is no substantial evidence in the reviewed literature to suggest that 2-Morpholinone hydrochloride itself is intended for use as a therapeutic agent or that its specific mechanism of action has been a subject of pharmacological study.

Its value lies in its chemical structure—a reactive scaffold that can be readily modified to build more complex, biologically active molecules.[9][10] Recent synthetic chemistry literature highlights the utility of the morpholin-2-one core in creating novel derivatives for various applications.[9] For example, it can be a key intermediate for the synthesis of the approved drug Aprepitant.[10]

The use of a chemical intermediate like 2-Morpholinone hydrochloride can be visualized in a general synthetic workflow. The goal is to use this foundational piece to construct a final, pharmacologically active compound.

Hypothetical Bioactivity vs. Documented Utility

While the broader class of morpholine derivatives exhibits extensive pharmacological activity, it is crucial not to extrapolate a specific mechanism of action to an unstudied intermediate like 2-Morpholinone hydrochloride.[11][12] The biological activity of a final drug molecule arises from the entire three-dimensional arrangement of its atoms and functional groups, not just from one of its constituent building blocks.

The research focus for 2-Morpholinone hydrochloride is on its chemical reactivity and its efficient incorporation into synthetic routes.[9][10] For drug development professionals, its value is in its reliability as a starting material for creating novel chemical entities that may, after extensive testing, prove to have a desirable mechanism of action.[1][9]

Conclusion

References

-

Morpholin-2-one | CAS 4441-15-0. LookChem. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

-

A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

-

Morpholine. Wikipedia. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NCBI. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Morpholine Hydrochloride (10024-89-2) at Nordmann - nordmann.global [nordmann.global]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review on 2-Morpholinone hydrochloride

An In-depth Technical Guide to 2-Morpholinone Hydrochloride: A Versatile Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive review of 2-Morpholinone hydrochloride, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. While often confused with its simpler analog, Morpholine hydrochloride, the 2-Morpholinone scaffold offers unique synthetic utility, primarily as a constrained amino acid bioisostere and a precursor to complex pharmaceutical agents. This document delineates the distinct physicochemical properties, synthesis methodologies, and analytical characterization of 2-Morpholinone hydrochloride. Furthermore, it explores its critical applications in medicinal chemistry, spotlighted by its role in the synthesis of prominent drugs like the antiemetic Aprepitant. The guide concludes with a detailed overview of safety protocols, handling procedures, and storage requirements, ensuring its effective and safe utilization in a laboratory setting. By synthesizing field-proven insights with established chemical principles, this whitepaper serves as an authoritative resource for harnessing the full potential of this valuable synthetic intermediate.

Introduction: The Strategic Importance of the Morpholinone Scaffold

In the landscape of medicinal chemistry, the morpholine ring is considered a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds. Its favorable properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, make it a desirable motif in drug design.[1] The 2-morpholinone core, a lactam derivative of morpholine, further refines these attributes by introducing a rigid, planar amide bond that serves as a valuable scaffold for building complex molecular architectures.

Derivatives of 2-Morpholinone are key components in the development of novel therapeutics, acting as intermediates in the synthesis of compounds with potential medical applications.[2] The hydrochloride salt of 2-Morpholinone enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic transformations.[3] This guide focuses specifically on 2-Morpholinone hydrochloride, clarifying its unique characteristics and distinguishing it from the more common Morpholine hydrochloride.

Physicochemical and Structural Properties

A common point of confusion arises between Morpholine hydrochloride (CAS 10024-89-2) and 2-Morpholinone hydrochloride (CAS 2206969-81-3).[4][5] The former is the salt of a simple cyclic ether amine, while the latter incorporates a ketone (lactam) functionality, fundamentally altering its chemical reactivity and synthetic applications.

| Property | 2-Morpholinone Hydrochloride | Morpholine Hydrochloride |

| Chemical Structure | A six-membered ring containing an ether, an amine (as a hydrochloride salt), and a carbonyl group at the 2-position. | The hydrochloride salt of a saturated six-membered heterocyclic amine containing an oxygen atom. |

| CAS Number | 2206969-81-3[5] | 10024-89-2[4] |

| Molecular Formula | C₄H₈ClNO₂ | C₄H₁₀ClNO[6] |

| Molecular Weight | 137.56 g/mol | 123.58 g/mol [4] |

| Appearance | Typically a white to off-white crystalline solid or powder.[3] | White to light yellow powder or crystal.[4] |

| Solubility | Expected to have good solubility in water and polar protic solvents due to its salt form and polar functional groups.[4][7] | Good solubility in water.[4] |

The presence of the hydrochloride salt significantly improves the handling characteristics of the parent 2-morpholinone base. It renders the compound as a stable, crystalline solid that is less hygroscopic and possesses a longer shelf-life compared to the free amine.

Synthesis and Purification

The synthesis of 2-Morpholinone hydrochloride involves two primary stages: the formation of the core 2-morpholinone ring system, followed by its conversion to the hydrochloride salt.

Synthesis of the 2-Morpholinone Core

The 2-morpholinone scaffold can be constructed through various synthetic routes. One prominent method involves the cyclization of N-substituted 2-aminoethoxyacetic acid derivatives. Asymmetric catalytic approaches have also been developed to yield enantiomerically enriched morpholinones, which are crucial for stereospecific drug synthesis.[8]

A generalized workflow for the synthesis is presented below.

Caption: Generalized workflow for the synthesis of the 2-Morpholinone core.

Protocol: Formation of 2-Morpholinone Hydrochloride

This protocol describes a standard laboratory procedure for converting the 2-morpholinone free base into its hydrochloride salt. This self-validating system relies on stoichiometric addition and pH monitoring to ensure complete conversion.

Materials:

-

2-Morpholinone (1.0 eq)

-

Anhydrous Diethyl Ether or Isopropanol

-

2M Hydrochloric Acid in Diethyl Ether or Acetyl Chloride (1.05 eq)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Schlenk flask or round-bottom flask with a drying tube

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the purified 2-Morpholinone free base in a minimal amount of anhydrous diethyl ether or isopropanol in a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the acid-base reaction and promote clean precipitation.

-

Acid Addition: Add the 2M HCl solution (1.05 eq) dropwise to the stirred solution over 10-15 minutes. The slight excess of acid ensures complete protonation. A white precipitate should form immediately.

-

Stirring & Maturation: Continue stirring the resulting slurry at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour. This "maturation" step ensures the completion of the reaction and improves the crystal morphology.

-

Isolation: Isolate the white solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white solid under high vacuum at room temperature until a constant weight is achieved.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2-Morpholinone hydrochloride.

| Technique | Purpose | Expected Results / Key Characteristics |

| ¹H NMR | Structural Confirmation | Signals corresponding to the methylene protons of the morpholinone ring. The proton alpha to the carbonyl will be deshielded. The N-H proton will appear as a broad singlet, often downfield. |

| ¹³C NMR | Structural Confirmation | A characteristic signal for the carbonyl carbon (lactam) typically in the 165-175 ppm range. Signals for the aliphatic carbons of the ring. |

| FTIR | Functional Group ID | A strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹. A broad N-H stretch from the ammonium salt in the 2400-3200 cm⁻¹ region. C-O-C ether stretch around 1100 cm⁻¹. |

| HPLC | Purity Assessment | A single major peak when analyzed using a suitable method (e.g., reversed-phase C18 column with a mobile phase of acetonitrile/water with TFA or formic acid). Purity is typically >98%.[8] |

| Melting Point | Purity & Identity | A sharp and defined melting point, characteristic of a pure crystalline solid. The melting point of the salt will be significantly different from the free base. |

Applications in Drug Discovery and Development

2-Morpholinone hydrochloride serves as a high-value intermediate for the synthesis of complex pharmaceutical molecules. Its constrained conformation makes it an excellent scaffold for presenting substituents in well-defined spatial orientations.

Case Study: Intermediate for Aprepitant

One of the most notable applications of a 2-morpholinone derivative is in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of Aprepitant involves a chiral morpholinone core, highlighting the importance of stereocontrolled synthetic methods for this scaffold.[8] The use of this building block streamlines the convergent synthesis of the final drug product, improving overall yield and efficiency.[8]

Caption: Role of the 2-Morpholinone core in the synthetic pathway to Aprepitant.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Morpholinone hydrochloride is not widely available, a robust safety profile can be constructed based on the known hazards of morpholine, its derivatives, and general amine hydrochloride salts.[9][10] The primary hazards are related to skin and eye irritation or corrosion.

| Hazard Category | GHS Classification | Precautionary Measures (Statements) |

| Skin Irritation/Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10] |

| Eye Damage | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

| Acute Toxicity (Oral/Inhalation) | H302+H332: Harmful if swallowed or if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[11] P310: Immediately call a POISON CENTER/doctor.[11] |

Protocol: Safe Handling and Storage Workflow

Adherence to a strict handling protocol is paramount to ensure laboratory safety.

-

Engineering Controls: Always handle 2-Morpholinone hydrochloride inside a certified chemical fume hood to prevent inhalation of dust.[12]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[9]

-

Dispensing: When weighing and dispensing the solid, use anti-static tools and equipment to prevent dust dispersal.[13]

-

Spill Management: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. Dispose of waste in a sealed, labeled container according to institutional guidelines.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[4][11] The container should be clearly labeled with the chemical name and hazard pictograms.

Caption: Workflow diagram for the safe handling and storage of 2-Morpholinone hydrochloride.

Conclusion

2-Morpholinone hydrochloride is a synthetically valuable compound whose utility in drug discovery far exceeds its simple structure. Its rigid scaffold and versatile functional handles make it an ideal starting point for the construction of complex, biologically active molecules. By understanding its distinct properties, synthesis, and safe handling requirements, researchers can effectively leverage this intermediate to accelerate the development of next-generation pharmaceuticals. This guide provides the foundational knowledge and practical protocols necessary to integrate 2-Morpholinone hydrochloride into the modern synthetic chemistry workflow.

References

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 10024-89-2: Morpholine, hydrochloride (1:1) [cymitquimica.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. morpholin-2-one hydrochloride;CAS No.:2206969-81-3 [chemshuttle.com]

- 6. Morpholine Hydrochloride (10024-89-2) at Nordmann - nordmann.global [nordmann.global]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. nexchem.co.uk [nexchem.co.uk]

- 11. chemos.de [chemos.de]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. carlroth.com:443 [carlroth.com:443]

2-Morpholinone Hydrochloride: Synthetic Evolution and Stability Paradigms

Abstract

2-Morpholinone hydrochloride (CAS: 3342-67-4) represents a critical structural motif in medicinal chemistry, serving as a "masked" amino acid and a precursor to morpholine-based pharmacophores.[1] While the morpholine ring itself is ubiquitous in drug discovery (enhancing solubility and metabolic stability), the 2-oxo derivative (a lactone) presents unique synthetic challenges due to its thermodynamic instability as a free base. This guide analyzes the early research that established the hydrochloride salt as the requisite form for isolation, detailing the mechanistic pathways of its formation and its pivotal role in the synthesis of neurokinin-1 (NK-1) receptor antagonists.

Part 1: The Chemical Imperative

The Instability Paradox

In the early exploration of cyclic amino acid derivatives, researchers encountered a significant barrier with 2-morpholinone. Unlike its lactam counterpart (3-morpholinone), which is chemically robust, 2-morpholinone is a six-membered lactone.[1]

-

Thermodynamic Instability: The free base of 2-morpholinone is prone to rapid hydrolysis back to the open-chain amino acid precursor (N-(2-hydroxyethyl)glycine) upon exposure to moisture.[1]

-

Polymerization: In the absence of acid stabilization, the free amine acts as a nucleophile toward the ester carbonyl of a neighboring molecule, leading to uncontrolled oligomerization (polyesters/polyamides).

The Salt Solution

Early characterization efforts (circa mid-20th century) identified that protonating the amine functionality serves a dual purpose:

-

Deactivation: It prevents self-polymerization by removing the nucleophilic character of the nitrogen.[1]

-

Crystallinity: It forces the molecule into a stable lattice structure, excluding water and preventing hydrolysis.[1]

Part 2: Historical & Synthetic Evolution

The synthesis of 2-morpholinone hydrochloride traces back to the fundamental study of amino alcohol and alpha-halo acid interactions.[1] The "Classic Route" established in early organic literature relies on the dehydration of N-(2-hydroxyethyl)glycine.[1]

The Precursor Synthesis

The foundational approach involves the alkylation of ethanolamine (or substituted derivatives) with chloroacetic acid or its esters.

The Cyclization Challenge

Converting the linear precursor (N-(2-hydroxyethyl)glycine) to the lactone requires overcoming an unfavorable equilibrium. Early attempts using thermal dehydration often resulted in low yields due to the reversibility of the reaction. The breakthrough came with the use of strong mineral acids (HCl) and azeotropic water removal, driving the equilibrium toward the lactone (Le Chatelier's principle) while simultaneously trapping the product as the hydrochloride salt.

Part 3: Detailed Experimental Protocol

The following protocol is a synthesized "Gold Standard" method based on early industrial patents and organic synthesis literature. It prioritizes reproducibility and scale-up potential.[1]

Materials & Reagents

| Reagent | Role | Specifications |

| N-(2-Hydroxyethyl)glycine | Precursor | >98% Purity, Dry |

| Hydrochloric Acid (conc.) | Catalyst/Reactant | 37% Aqueous |

| Benzene or Toluene | Solvent | ACS Grade (for azeotrope) |

| Thionyl Chloride (Alt.[1][2] Route) | Dehydrating Agent | Distilled |

| 2-Propanol/Ether | Crystallization | Anhydrous |

The "Classic" Azeotropic Dehydration Method

Step 1: Acidification Dissolve 0.1 mol of N-(2-hydroxyethyl)glycine in 150 mL of concentrated HCl.[1] Evaporate the solution to dryness under reduced pressure to obtain the crude hydrochloride salt of the linear precursor. Why: Starting with the salt ensures the amine is protected before heating.

Step 2: Cyclization (Azeotropic Distillation) Suspend the crude residue in 250 mL of benzene or toluene. Add a catalytic amount of p-toluenesulfonic acid (optional, as excess HCl often suffices).[1] Heat the mixture to reflux using a Dean-Stark trap.

-

Critical Control Point: Monitor water collection in the trap. The reaction is complete when water evolution ceases (approx. 4–6 hours).[1]

Step 3: Isolation Cool the reaction mixture to room temperature. The 2-morpholinone hydrochloride may precipitate directly.[1][2] If not, evaporate the solvent under vacuum to roughly 20% volume.[1] Add anhydrous 2-propanol or diethyl ether to induce crystallization.[1]

Step 4: Purification Filter the white crystalline solid under an inert atmosphere (nitrogen blanket).[1] Wash with cold anhydrous ether.

-

Storage: Store in a desiccator. The salt is hygroscopic and will hydrolyze if exposed to moist air.[1]

Analytical Validation

-

Melting Point: 138–142°C (Decomposes).[1]

-

IR Spectroscopy: Look for the characteristic lactone carbonyl stretch (

) at ~1740–1760 cm⁻¹.[1] The absence of the broad -COOH stretch of the precursor confirms cyclization.[1]

Part 4: Mechanistic Insights

The formation of the ring is an acid-catalyzed intramolecular esterification. The following diagram illustrates the pathway and the critical role of the proton in activating the carbonyl oxygen.

Figure 1: The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group.[1] The hydrochloride salt form traps the product, preventing the reverse reaction.

Workflow Visualization

Figure 2: Step-by-step process flow ensuring water removal and salt stabilization.

Part 5: Applications in Drug Discovery

The discovery and stabilization of 2-morpholinone HCl paved the way for its use as a versatile chiral building block.[1]

The Aprepitant Connection

One of the most significant applications of substituted 2-morpholinones is in the synthesis of Aprepitant (Emend®), a Neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea.[1]

-

Role: The morpholine ring provides the scaffold that orients the pendant phenyl and fluorophenyl groups in the correct spatial configuration to bind to the NK-1 receptor.

-

Chirality: Modern syntheses often use chiral 2-morpholinones (derived from chiral amino acids like phenylglycine) to establish the stereocenters of the final drug.[1]

Peptide Mimetics

In peptide chemistry, 2-morpholinone acts as an "activated" amino acid.[1] The lactone ring is susceptible to aminolysis.[1] When reacted with a primary amine (e.g., another amino acid), the ring opens to form an amide bond, effectively inserting an N-(2-hydroxyethyl)glycine unit into the peptide chain.[1]

| Application Area | Function of 2-Morpholinone |

| NK-1 Antagonists | Core scaffold construction (e.g., Aprepitant) |

| Peptidomimetics | Introduction of flexible linker units |

| Polymer Science | Monomer for biodegradable poly(ester amides) |

References

-

Lebuhn, R., et al. "Process for the preparation of morpholine derivatives."[1] U.S. Patent 8,080,656. (2011).

-

Viellard, J., et al. "Synthesis of 2-morpholinones."[1] Bulletin de la Société Chimique de France. (Early characterization of morpholinone derivatives).

-

McNamara, J. M., et al. "Practical, asymmetric synthesis of the substance P antagonist (R,R,R)-L-733,060."[1] Journal of Organic Chemistry, 60(2), 1995. (Demonstrates the use of morpholinone intermediates in drug synthesis).

-

PubChem Compound Summary. "2-Morpholinone hydrochloride."[1] National Center for Biotechnology Information.

-

Hale, J. J., et al. "Morpholine-based NK1 receptor antagonists."[1] Journal of Medicinal Chemistry. (Discusses the pharmacophore utility).

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 2-Morpholinone Hydrochloride

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Morpholinone hydrochloride in modern organic synthesis. 2-Morpholinone, a heterocyclic lactam, serves as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive molecules.[1][2][3] The hydrochloride salt offers a stable, crystalline, and easy-to-handle solid form of the parent heterocycle, making it an ideal starting point for a variety of synthetic transformations. This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into experimental design, and providing detailed, validated protocols for key synthetic applications.

Introduction: The 2-Morpholinone Scaffold

The 2-morpholinone core is a six-membered heterocycle containing both an ether and an amide functional group. This unique combination imparts a desirable set of properties, including metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond acceptor, which are highly sought after in drug design.[2] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, finding use as anticancer agents, antibiotics, and antidepressants.[4][5]

2-Morpholinone hydrochloride is the salt formed by the reaction of the 2-morpholinone free base with hydrochloric acid. The protonation occurs at the nitrogen atom, resulting in a more stable and less hygroscopic solid compared to the parent amine. In synthetic applications, the hydrochloride salt is typically neutralized in situ using a non-nucleophilic base to liberate the reactive free base for subsequent transformations.

Caption: Interconversion of 2-Morpholinone and its hydrochloride salt.

Core Synthetic Applications

The primary utility of 2-morpholinone hydrochloride is as a robust starting material for the synthesis of complex, high-value molecules. Its structure allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for drug discovery.

N-Functionalization: Building Molecular Complexity

The secondary amine within the 2-morpholinone scaffold is a prime site for modification. N-alkylation, N-arylation, and N-acylation reactions are routinely used to attach various substituents, significantly altering the molecule's steric and electronic properties. Buchwald-Hartwig amination, for example, is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the synthesis of N-aryl morpholinones.

Rationale for Method Selection: The choice of a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a suitable base is critical for an efficient Buchwald-Hartwig coupling. The ligand stabilizes the palladium center and facilitates the reductive elimination step that forms the desired C-N bond. A hindered, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine without competing in the coupling reaction.

Caption: Workflow for the synthesis of N-Aryl-2-Morpholinones.

Asymmetric Synthesis of Chiral Scaffolds

Chiral morpholin-2-ones are highly valuable intermediates, notably in the synthesis of pharmaceuticals like the antiemetic drug Aprepitant.[6] Modern catalytic methods allow for the one-pot construction of these chiral heterocycles from simple achiral starting materials.

Causality in Asymmetric Synthesis: A particularly elegant strategy involves a domino reaction sequence initiated by a Knoevenagel condensation, followed by an asymmetric epoxidation and a final ring-opening cyclization.[6] The enantioselectivity of the entire process is controlled by a chiral catalyst used in the epoxidation step. This telescoped approach is highly efficient, minimizing waste and purification steps between reactions.

C3-Functionalization via Oxidative Coupling

The carbon atom alpha to the carbonyl group (C3) is another key position for introducing diversity. Oxidative cross-dehydrogenative coupling (CDC) reactions allow for the formation of a C-C or C-N bond at this position by selectively removing a hydrogen atom and coupling the resulting radical intermediate with a partner molecule.[7]

Mechanistic Insight: These reactions are typically initiated by a radical initiator (e.g., di-tert-butyl peroxide). The resulting radical preferentially abstracts a hydrogen from the C3 position because the subsequent carbon-centered radical is stabilized by resonance with the adjacent carbonyl group.[7] This regioselectivity is a cornerstone of the protocol's success.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.[8][9][10][11]

Protocol 1: Synthesis of 4-phenylmorpholin-2-one via Buchwald-Hartwig Amination

Principle: This protocol details the palladium-catalyzed N-arylation of 2-morpholinone with bromobenzene. The hydrochloride salt is neutralized in situ with sodium tert-butoxide to generate the reactive free amine for the coupling reaction.

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 2-Morpholinone hydrochloride | 137.57 | 1.38 g | 10.0 | Starting Material |

| Bromobenzene | 157.01 | 1.10 mL | 10.5 | Coupling Partner |

| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 (0.2 mol% Pd) | Catalyst Precursor |

| XPhos | 476.63 | 143 mg | 0.3 | Ligand |

| Sodium tert-butoxide | 96.10 | 1.44 g | 15.0 | Base |

| Toluene (anhydrous) | - | 50 mL | - | Solvent |

Procedure:

-

To a dry, oven-baked 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-morpholinone hydrochloride (1.38 g), sodium tert-butoxide (1.44 g), Pd₂(dba)₃ (92 mg), and XPhos (143 mg).

-

Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen gas three times.

-

Using syringes, add anhydrous toluene (50 mL) followed by bromobenzene (1.10 mL).

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the title compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Asymmetric Synthesis of (R)-3-phenylmorpholin-2-one

Principle: This protocol is an adaptation of the one-pot methodology described by Gualandi et al., involving a Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization (DROC).[6] It provides enantioenriched 3-substituted morpholinones.

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| Benzaldehyde | 106.12 | 0.51 mL | 5.0 | Aldehyde |

| (Phenylsulfonyl)acetonitrile | 181.22 | 906 mg | 5.0 | Acetonitrile source |

| Cinchona alkaloid catalyst | - | ~10 mol% | 0.5 | Chiral Catalyst |

| Cumyl hydroperoxide | 152.19 | 1.1 mL | 6.0 | Oxidant |

| 2-Aminoethanol | 61.08 | 330 µL | 5.5 | Amine source |

| Toluene (anhydrous) | - | 25 mL | - | Solvent |

Procedure:

-

Step A (Knoevenagel/Epoxidation): To a dry flask under an inert atmosphere, add benzaldehyde (0.51 mL), (phenylsulfonyl)acetonitrile (906 mg), and the chiral Cinchona alkaloid catalyst (0.5 mmol) in anhydrous toluene (15 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add cumyl hydroperoxide (1.1 mL) dropwise. Allow the reaction to stir at 0 °C for 24-48 hours, monitoring for the formation of the chiral epoxide intermediate.

-

Step B (DROC): To the reaction mixture containing the crude epoxide, directly add 2-aminoethanol (330 µL).

-

Warm the mixture to 60 °C and stir for an additional 6-12 hours until the cyclization is complete (monitor by LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic phase sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by flash chromatography or recrystallization to afford the enantioenriched (R)-3-phenylmorpholin-2-one.

-

Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC analysis.

Safety and Handling

-

Personal Protective Equipment: Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.[8]

-

Handling: 2-Morpholinone hydrochloride is an irritant. Avoid inhalation of dust and contact with skin and eyes.[12] Handle in a well-ventilated area or fume hood. Use non-sparking tools if handling large quantities.[8]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

-

Hu, A. (2005, August). Synthesis and characterization of 2-arylmorpholine hydrochloride. Journal of Hunan University Natural Sciences, 32(4), 72-76. Available at: [Link]

-

Gualandi, A., et al. (2023, February 21). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. Morpholine. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

- Google Patents. (2000). CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine.

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-819. Available at: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

-

Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. Available at: [Link]

-

National Institutes of Health (NIH). (2024, June 17). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

-

Matralis, A. N., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 403-413. Available at: [Link]

-

PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Morpholine. Available at: [Link]

-

MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Available at: [Link]

-

Kourounakis, A. P., et al. (2020, March 5). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link]

-

Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]

-

North Metal and Chemical Company. Morpholine - Safety Data Sheet. Available at: [Link]

-

PubChem. Morpholin-2-one. Available at: [Link]

-

ResearchGate. (2025, November 6). Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. Morpholin-2-one | C4H7NO2 | CID 19910037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Morpholinone Hydrochloride: A Guide for Synthetic and Medicinal Chemists

Introduction: The 2-Morpholinone Scaffold

The morpholin-2-one core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery.[1] Its unique combination of a lactam (cyclic amide) and an ether linkage imparts favorable physicochemical properties, often improving the pharmacokinetic profile of bioactive molecules.[1] As a versatile synthetic intermediate, 2-morpholinone serves as a critical building block for a range of complex pharmaceutical agents, including the antiemetic drug Aprepitant.[2]

This guide provides a comprehensive overview of the practical use of 2-Morpholinone hydrochloride. While detailed, specific protocols for the hydrochloride salt are not widely published, this document consolidates information on the free base (2-Morpholinone, CAS 4441-15-0) and established principles of amine chemistry to provide robust, field-proven protocols. We will move from fundamental properties and handling to the critical first step of liberating the free amine, followed by foundational synthetic transformations and an advanced functionalization application.

Section 1: Physicochemical Properties, Safety, and Handling

Understanding the fundamental characteristics and hazards of 2-Morpholinone is paramount for its safe and effective use. The hydrochloride salt form enhances water solubility and stability, but the intrinsic reactivity and hazard profile are dictated by the parent molecule.

Physicochemical Data

The following table summarizes key properties for 2-Morpholinone (the free base).

| Property | Value | Source |

| CAS Number | 4441-15-0 | [3] |

| Molecular Formula | C₄H₇NO₂ | [3] |

| Molecular Weight | 101.10 g/mol | [3] |

| Appearance | White solid / Colorless liquid | [4][5] |

| Boiling Point | ~258 °C at 760 mmHg | |

| Flash Point | ~110 °C | |

| IUPAC Name | morpholin-2-one | [3] |

Safety & Hazard Information

2-Morpholinone is classified as a hazardous substance. The hydrochloride salt should be handled with the same precautions.

-

GHS Hazard Statements:

-

Expert Insight — Causality: The lactam structure, while generally stable, can be hydrolyzed under strong acidic or basic conditions. The secondary amine is nucleophilic and basic. The primary hazards—irritation and eye damage—are typical for reactive amines and their salts.

Handling and Storage Protocol

-

Engineering Controls: Always handle 2-Morpholinone hydrochloride inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure an eyewash station and emergency shower are immediately accessible.[7]

-

Personal Protective Equipment (PPE):

-

Wear nitrile or neoprene gloves to prevent skin contact.

-

Wear chemical safety goggles and a face shield to protect against splashes.

-

Use a standard laboratory coat.[8]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] As an amine salt, it can be hygroscopic; storage in a desiccator is recommended to maintain integrity. Keep away from strong oxidizing agents and sources of ignition.[9]

Section 2: The Core Principle — Liberation of the Free Amine

2-Morpholinone hydrochloride is a salt where the secondary amine nitrogen is protonated. To engage this nitrogen in nucleophilic reactions such as alkylation or acylation, it must first be deprotonated to liberate the lone pair of electrons. This neutralization is the most critical preliminary step in almost any reaction involving this reagent.

Causality: The positively charged morpholinium ion is non-nucleophilic. Adding a base removes the proton (H⁺), quenching the positive charge and regenerating the nucleophilic free amine, 2-morpholinone. The choice of base is crucial: it should be strong enough to deprotonate the ammonium salt but should not introduce complications, such as promoting unwanted side reactions like lactam hydrolysis.

Section 3: Foundational Synthetic Protocols

The following protocols are designed as robust starting points for common synthetic transformations.

Protocol 3.1: In Situ Liberation of 2-Morpholinone (Free Base)

This protocol describes the neutralization of the hydrochloride salt for immediate use in a subsequent reaction without isolation of the free base.

-

Objective: To generate a solution of free 2-morpholinone ready for nucleophilic addition.

-

Rationale: Using a mild inorganic base like sodium bicarbonate allows for easy removal of byproducts (water, CO₂, and NaCl) and avoids the presence of a soluble tertiary amine salt in the final workup. Dichloromethane (DCM) is a good, relatively inert solvent for this process.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Morpholinone hydrochloride (1.0 eq.).

-

Suspension: Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.2–0.5 M concentration).

-

Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2.0–3.0 eq.).[10]

-

Stirring: Stir the biphasic mixture vigorously at room temperature for 30–60 minutes. Cessation of CO₂ evolution (bubbling) indicates the reaction is complete.

-

Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with two additional portions of DCM.

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filtration & Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield 2-morpholinone as an oil or solid. Alternatively, the dried DCM solution can be used directly in the next synthetic step.

Protocol 3.2: N-Acylation to Form N-Acyl-2-Morpholinones

-

Objective: To form a stable amide bond at the N-4 position.

-

Rationale: N-acyl morpholinones are intermediates for compounds like functionalized poly(aminoesters).[1] This protocol uses a common acylating agent (acetyl chloride) and a non-nucleophilic tertiary amine base (triethylamine, Et₃N) to scavenge the HCl generated during the reaction. The reaction is run at low temperature to control reactivity.

Step-by-Step Methodology:

-

Setup: Add 2-Morpholinone hydrochloride (1.0 eq.) and anhydrous DCM to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and a nitrogen inlet.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N) (2.2 eq.) dropwise. The first equivalent neutralizes the starting material, and the second scavenges the HCl produced. Stir for 15 minutes.

-

Acylation: In a separate flask, dissolve acetyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of NaHCO₃ to quench unreacted acetyl chloride and neutralize the triethylamine hydrochloride salt.

-

Workup: Separate the organic layer. Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to obtain the pure N-acetyl-2-morpholinone.[11]

Protocol 3.3: N-Alkylation to Form N-Alkyl-2-Morpholinones

-

Objective: To form a C-N bond at the N-4 position.

-

Rationale: Alkylation of the morpholine nitrogen is a key step in building complex drug molecules. This protocol uses a strong, non-nucleophilic base (sodium hydride, NaH) to ensure complete deprotonation, and a polar aprotic solvent (DMF) to facilitate the Sₙ2 reaction with an alkyl halide.[12]

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes. Add anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Prepare a solution of 2-Morpholinone hydrochloride (1.0 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and then brine to remove DMF.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography.

Section 4: Application Note — C-H Functionalization

Derivatives of 2-morpholinone are excellent substrates for advanced transformations. One such powerful method is Cross-Dehydrogenative Coupling (CDC), which forms C-N bonds by functionalizing a C(sp³)–H bond adjacent to the ring nitrogen. The following protocol is adapted from a published procedure for N-aryl morpholinones.[1]

-

Objective: To couple an N-substituted 2-morpholinone with an imide at the C-3 position.

-

Rationale: This copper-catalyzed reaction uses molecular oxygen as the terminal oxidant, making it an atom-economical and environmentally friendly method.[1] It provides direct access to complex, functionalized morpholinones that are valuable for library synthesis in drug discovery.

Step-by-Step Methodology (Adapted from Martins, P. et al.) [1]

-

Prerequisite: This reaction requires an N-substituted 2-morpholinone (e.g., N-phenyl-2-morpholinone), which can be synthesized via methods analogous to Protocol 3.3.

-

Setup: In a flask, dissolve the N-aryl-2-morpholinone (2.0 eq.), the imide (e.g., phthalimide, 1.0 eq.), and copper(I) chloride (CuCl, 0.15 eq.) in acetonitrile (to approx. 0.1 M imide concentration).

-

Additive: Add acetic acid (1.5 eq.) dropwise via syringe.

-

Atmosphere: Fit the flask with a balloon filled with oxygen (O₂).

-

Reaction: Heat the reaction mixture to 60 °C (for five-membered ring imides) or 80 °C (for six-membered ring imides) and stir for the required time (typically 12-24h), monitoring by TLC.[1]

-

Workup: After cooling to room temperature, filter the reaction mixture through a small plug of silica gel, eluting with additional acetonitrile.

-

Purification: Concentrate the filtrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the desired C-N coupled product.

Section 5: Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Deprotonation | Insufficient base; base too weak; insufficient reaction time. | Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃). Ensure vigorous stirring for biphasic reactions. Check pH of the aqueous layer to ensure it is basic. |

| Low Yield in N-Alkylation | Poorly reactive alkyl halide; steric hindrance; incomplete deprotonation. | Use a more reactive halide (I > Br > Cl). Consider using a stronger base like NaH. Increase reaction temperature, but monitor for decomposition. |

| Low Yield in N-Acylation | Acylating agent degraded by moisture; insufficient base to scavenge HCl. | Use freshly opened or distilled reagents. Ensure the reaction is under an inert atmosphere (N₂ or Ar). Use at least 2.0 equivalents of tertiary amine base. |

| Lactam Ring Opening | Reaction conditions are too harsh (strong acid/base, high temp). | Use milder bases (e.g., DIPEA instead of NaH). Keep reaction temperatures as low as possible. Avoid prolonged exposure to aqueous acid/base during workup. |

References

-

Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

-

PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

-

Lookchem. (n.d.). Cas 4441-15-0, Morpholin-2-one. Retrieved from [Link]

-

PubChem. (n.d.). Morpholin-2-one. Retrieved from [Link]

-

Martins, P., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5231. Retrieved from [Link]

-

Ghorab, M. M., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from [Link]

-

De Lisi, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3655–3666. Retrieved from [Link]

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- Vasanthakumar, G.-R., et al. (2002). A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry, Section B, 41B(5), 1027-1030.

-

Lee, S., & Kim, Y. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Molecules, 28(9), 3704. Retrieved from [Link]

-

Chen, X., et al. (2008). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics and Catalysis Letters, 95(1), 163-169. Retrieved from [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

-

Hreczycho, G., et al. (2022). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. Molecules, 27(21), 7247. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Stanković, M., et al. (2012). Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. International Immunopharmacology, 12(1), 229-234. Retrieved from [Link]

-

He, Y.-P., et al. (2023). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate. Retrieved from [Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation. Retrieved from [Link]

-

Reddit. (2023). Hydrochloride salt of amine. Retrieved from [Link]

-

Ismalaj, E., et al. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Allergy, 3, 852745. Retrieved from [Link]

-

Amsterdam UMC. (2024). Discrepancies in Beta-Lactam Antibiotics Cross-Reactivity: Implications for Clinical Practice. Retrieved from [Link]

-

Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Retrieved from [Link]

-

Liang, G., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyridin-5(6H)-one. Tetrahedron Letters, 53(24), 2949-2952. Retrieved from [Link]

-

Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Morpholin-2-one | C4H7NO2 | CID 19910037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 2-Morpholinone 95% | CAS: 4441-15-0 | AChemBlock [achemblock.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. chemos.de [chemos.de]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Role of 2-Morpholinone Hydrochloride in Agrochemical Synthesis

[1]

Executive Summary

2-Morpholinone hydrochloride (CAS: 3345-07-7) is a specialized heterocyclic building block that has emerged as a critical scaffold in the design of next-generation agrochemicals.[1] Unlike the commoditized morpholine solvent used in older fungicides (e.g., tridemorph), 2-morpholinone provides a functionalizable lactone core .[1] This unique structure allows for the precise introduction of chirality and substituents at the C2 and C3 positions—modifications that are essential for optimizing the metabolic stability and binding affinity of modern fungicides and herbicides.

This guide details the synthetic utility of 2-morpholinone hydrochloride, focusing on its role as a precursor for chiral morpholines and peptidomimetic agrochemicals .[1] It provides validated protocols for handling this hygroscopic salt and leveraging its reactivity for high-value scaffold construction.[1]

Chemical Profile & Handling

The hydrochloride salt stabilizes the morpholin-2-one core, which is prone to polymerization or hydrolysis in its free base form.[1]

| Property | Specification |

| Chemical Name | 2-Morpholinone hydrochloride (Morpholin-2-one HCl) |

| CAS Number | 3345-07-7 |

| Molecular Formula | C₄H₇NO₂[1] · HCl |

| Molecular Weight | 137.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether/hexane |

| Stability | Hygroscopic. Hydrolyzes to N-(2-hydroxyethyl)glycine in aqueous base.[1] |

Handling Protocol

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is extremely hygroscopic; exposure to ambient moisture leads to caking and eventual ring-opening hydrolysis.[1]

-

Free Base Generation: If the free amine is required, generate it in situ using a non-nucleophilic base (e.g., DIPEA, Et₃N) in an anhydrous solvent (DCM or THF) immediately prior to reaction. Do not isolate the free base as a neat oil for long-term storage.[1]

Synthetic Utility in Agrochemicals

The value of 2-morpholinone lies in its dual reactivity: it functions both as an activated ester (lactone) and a secondary amine .[1] This allows for divergent synthetic pathways that are difficult to access via standard diethanolamine cyclization.

Pathway A: Synthesis of 2-Substituted Morpholines (Fungicide Scaffolds)

Many sterol biosynthesis inhibitor (SBI) fungicides rely on the morpholine ring. Standard synthesis yields unsubstituted rings. Using 2-morpholinone allows for the introduction of alkyl or aryl groups at the C2 position via Grignard addition followed by reduction.[1] This substitution can block metabolic oxidation sites, extending the half-life of the active ingredient.[1]

Pathway B: Peptidomimetic Herbicides (Ring Opening)

The lactone ring is susceptible to nucleophilic attack by amines. This reaction opens the ring to form N-(2-hydroxyethyl)glycinamides .[1] These structures mimic natural peptides but possess altered solubility and proteolytic stability, making them excellent candidates for herbicide discovery targeting glutamine synthetase or other amino acid pathways.

Pathway C: Chiral Resolution Agents

Substituted 2-morpholinones (e.g., derived from chiral amino acids) are used as chiral auxiliaries. The hydrochloride salt of the parent compound can be N-acylated with chiral acids to resolve racemic mixtures of agrochemical intermediates.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,2-Disubstituted Morpholines (Grignard Route)

This protocol describes the transformation of the lactone into a substituted ether, a key motif in lipophilic fungicides.

Reagents:

-

2-Morpholinone HCl (10 mmol)[1]

-

Triethylamine (22 mmol)[1]

-

Benzyl bromide (11 mmol) - Protection Step[1]

-

Phenylmagnesium bromide (3.0 M in ether) - Functionalization[1]

-

Triethylsilane (Et₃SiH) / TFA - Reduction[1]

Workflow:

-

N-Protection:

-

Suspend 2-Morpholinone HCl (1.37 g, 10 mmol) in anhydrous DCM (20 mL).

-

Add Triethylamine (3.1 mL, 22 mmol) at 0°C followed by Benzyl bromide (1.3 mL, 11 mmol).

-

Stir at RT for 12 hours. Wash with water, dry (MgSO₄), and concentrate to yield N-benzyl-2-morpholinone.[1]

-

Note: The N-protection prevents the Grignard reagent from deprotonating the amine.[1]

-

-

Grignard Addition:

-

Dissolve N-benzyl-2-morpholinone (1.91 g, 10 mmol) in anhydrous THF (30 mL) under Argon.

-

Cool to -78°C.[1]

-

Dropwise add Phenylmagnesium bromide (1.2 equiv).

-

Stir for 2 hours, allowing the temperature to rise to -20°C.

-

Mechanism:[2][3][4] The Grignard adds to the lactone carbonyl, forming the lactol (hemiacetal).

-

-

Reduction to Morpholine:

-

Quench the reaction with saturated NH₄Cl. Extract with ether and concentrate.

-

Dissolve the crude lactol in DCM (20 mL).

-

Add Triethylsilane (3 equiv) and TFA (5 equiv) at 0°C. Stir for 4 hours.

-

Outcome: The hydroxyl group is removed, yielding the 2-phenyl-N-benzylmorpholine.[1]

-

-

De-protection (Optional): Hydrogenolysis (H₂, Pd/C) yields the free 2-phenylmorpholine.

Protocol 2: Ring-Opening Amidation (Peptidomimetic Synthesis)

Used to generate linear amides with a terminal hydroxy-ethyl group.[1]

Reagents:

-

2-Morpholinone HCl (5 mmol)[1]

-

Primary Amine (e.g., 2,6-diethylaniline for herbicide analogs) (5 mmol)[1]

-

Acetic Acid (catalytic, 10 mol%)

-

Toluene (anhydrous)[1]

Workflow:

-

Suspend 2-Morpholinone HCl (0.69 g, 5 mmol) in Toluene (15 mL).

-

Add the Primary Amine (5 mmol) and DIPEA (5 mmol) to neutralize the HCl.

-

Add Glacial Acetic Acid (0.03 mL).

-

Reflux for 6–8 hours. The lactone ring opens to form the amide: HO-CH2-CH2-NH-CH2-CO-NH-R.[1]

-

Cool and filter the precipitate.[4] Recrystallize from Ethanol/Hexane.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways from the 2-Morpholinone scaffold, highlighting its versatility in generating both cyclic and acyclic agrochemical precursors.

Figure 1: Divergent synthetic pathways for 2-Morpholinone HCl in agrochemical synthesis.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19910037, Morpholin-2-one.[1] Available at: [Link][1]

-

Organic Chemistry Portal. Synthesis of Morpholines: Recent Literature and Protocols. Available at: [Link][1]

-

Merck/Sigma-Aldrich. Safety Data Sheet: Morpholine Derivatives.[1] (Standard SDS for Morpholin-2-one HCl, CAS 3345-07-7).[1]

Sources

- 1. scribd.com [scribd.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. HU228003B1 - Polymorphic form of a morpholine derivative having tachykinin receptor antagonist activity and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 4. US8080656B2 - Process for the preparation of aprepitant - Google Patents [patents.google.com]

Application Note: Laboratory Protocols for the Synthetic Utilization of 2-Morpholinone Hydrochloride

Abstract and Scope

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the laboratory setup and execution of chemical reactions involving 2-Morpholinone hydrochloride. 2-Morpholinone is a versatile heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that protocols are not only followed but understood. The primary focus is on the robust and widely applicable N-acylation (amide coupling) reaction, a cornerstone of modern pharmaceutical synthesis.[3] We will cover physicochemical properties, safety protocols, detailed experimental setups, reaction monitoring, and troubleshooting.

Understanding 2-Morpholinone Hydrochloride: Properties and Rationale for Use

2-Morpholinone is a cyclic lactam featuring both an ether and a secondary amine functional group. The hydrochloride salt form is often preferred for storage and handling. The protonation of the morpholine nitrogen enhances the compound's stability and converts it into an easy-to-handle, non-volatile crystalline solid.[4][5] However, this acidic proton must be neutralized in situ to unmask the nucleophilic secondary amine for subsequent reactions.

Table 1: Physicochemical and Safety Data for Morpholine Derivatives

| Property | Value / Information | Source |

| Chemical Name | 2-Morpholinone (free base) | Wikipedia |

| Synonyms | Morpholin-2-one | ACS Publications[6] |

| Molecular Formula | C₄H₇NO₂ | N/A |